molecular formula C8H13BrO2 B6613232 (2R)-2-bromo-2-cyclohexylacetic acid CAS No. 929003-25-8

(2R)-2-bromo-2-cyclohexylacetic acid

Cat. No. B6613232
CAS RN: 929003-25-8
M. Wt: 221.09 g/mol
InChI Key: HQZXUBBDWRDPCS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-bromo-2-cyclohexylacetic acid (2R-BCHA) is an organic compound with a variety of uses in the scientific research field. It is a chiral compound that is used as a starting material for the synthesis of various compounds, including chiral drugs and pharmaceuticals. It is also used in the synthesis of optically active compounds, such as chiral alcohols, amines, and carboxylic acids. In addition, 2R-BCHA is used in the synthesis of various other compounds, such as chiral polymers, and in the production of chiral catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-bromo-2-cyclohexylacetic acid is not well understood. However, it is believed that the chiral nature of the compound allows it to interact with various molecules in a specific way, resulting in the formation of various compounds.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed to have some effects on the body, including the regulation of certain enzymes and hormones. In addition, it has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

(2R)-2-bromo-2-cyclohexylacetic acid has several advantages for use in lab experiments. It is a chiral compound, which allows it to interact with various molecules in a specific way. In addition, it is relatively easy to synthesize, and it is relatively inexpensive. However, it is not as widely used as other compounds, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving (2R)-2-bromo-2-cyclohexylacetic acid. One potential direction is to further explore its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Another potential direction is to explore its use in the synthesis of various compounds, such as chiral drugs and pharmaceuticals. In addition, further research could be done to explore its use in the production of chiral polymers and catalysts. Finally, more research could be done to explore its potential use as an antioxidant.

Synthesis Methods

(2R)-2-bromo-2-cyclohexylacetic acid is synthesized by a simple two-step process. The first step is the conversion of cyclohexanone to 2-bromocyclohexanone, which is done by reacting cyclohexanone with bromine in an aqueous solution. The second step is the conversion of 2-bromocyclohexanone to this compound, which is done by reacting 2-bromocyclohexanone with acetic anhydride in an aqueous solution.

Scientific Research Applications

(2R)-2-bromo-2-cyclohexylacetic acid has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various compounds, including chiral drugs and pharmaceuticals. It is also used in the synthesis of optically active compounds, such as chiral alcohols, amines, and carboxylic acids. In addition, this compound is used in the synthesis of various other compounds, such as chiral polymers, and in the production of chiral catalysts.

properties

IUPAC Name

(2R)-2-bromo-2-cyclohexylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXUBBDWRDPCS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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